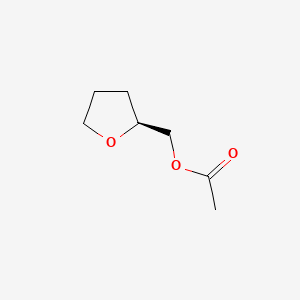
2-Furanmethanol, tetrahydro-, acetate, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furanmethanol, tetrahydro-, acetate, (S)-, also known as tetrahydrofurfuryl acetate, is an organic compound with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.1684 g/mol . This compound is a derivative of tetrahydrofuran and is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Furanmethanol, tetrahydro-, acetate, (S)- is typically synthesized through the acetylation of tetrahydrofurfuryl alcohol. The reaction involves the use of acetic anhydride and acetyl chloride in the presence of an inorganic acid catalyst . The reaction conditions generally include a controlled temperature and pressure to ensure the efficient conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Furanmethanol, tetrahydro-, acetate, (S)- follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of tetrahydrofurfuryl alcohol, acetic anhydride, and acetyl chloride into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the final compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furanmethanol, tetrahydro-, acetate, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Furanmethanol, tetrahydro-, acetate, (S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Furanmethanol, tetrahydro-, acetate, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical processes, influencing cellular functions and physiological responses .
Comparaison Avec Des Composés Similaires
2-Furanmethanol, tetrahydro-, acetate, (S)- can be compared with other similar compounds such as:
Tetrahydrofurfuryl alcohol: A precursor in the synthesis of 2-Furanmethanol, tetrahydro-, acetate, (S)-.
Furfuryl acetate: Another derivative of furan with different chemical properties and applications.
Tetrahydrofuran: The parent compound with a simpler structure and different reactivity.
The uniqueness of 2-Furanmethanol, tetrahydro-, acetate, (S)- lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
117178-65-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
[(2S)-oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C7H12O3/c1-6(8)10-5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m0/s1 |
Clé InChI |
AAQDYYFAFXGBFZ-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1CCCO1 |
SMILES canonique |
CC(=O)OCC1CCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


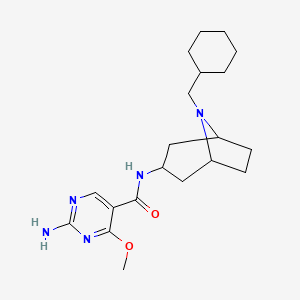
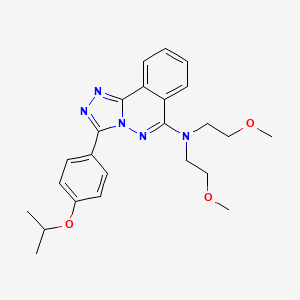
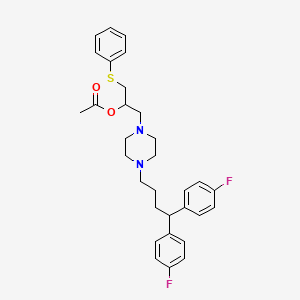
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
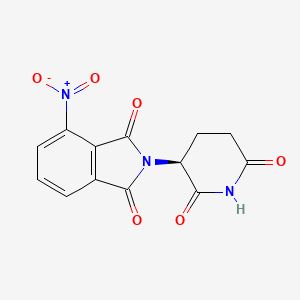
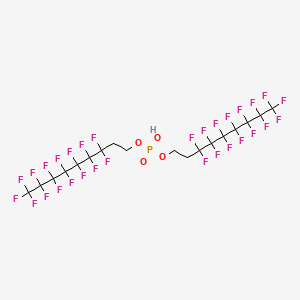
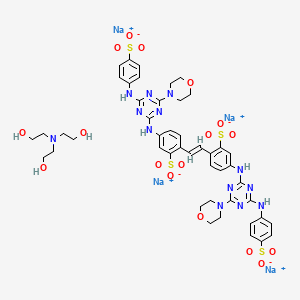
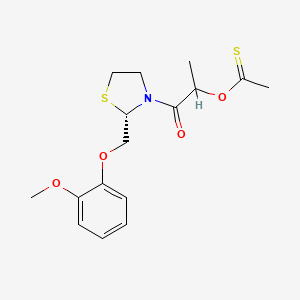
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
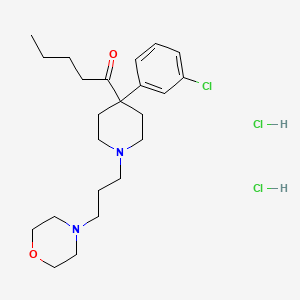
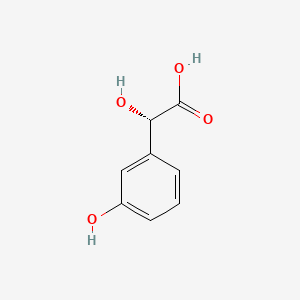
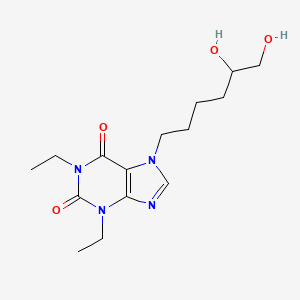
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

